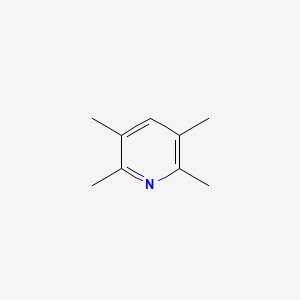

2,3,5,6-Tetramethylpyridine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2,3,5,6-tetramethylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-6-5-7(2)9(4)10-8(6)3/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAAVUWIYUMVQJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190916 | |

| Record name | 2,3,5,6-Tetramethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3748-84-3 | |

| Record name | 2,3,5,6-Tetramethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3748-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetramethylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003748843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5,6-Tetramethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-tetramethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Innovations for 2,3,5,6 Tetramethylpyridine

Established Reaction Pathways

Zeolite-Catalyzed Gas-Phase Condensation Reactions.google.com

A prominent and eco-friendly method for synthesizing 2,3,5,6-tetramethylpyridine involves the gas-phase condensation reaction over a zeolite catalyst. google.com This heterogeneous catalytic process offers advantages such as high atom selectivity and the ability to recycle and reuse the catalyst. google.com

The primary reactants for this synthesis are methyl ethyl ketone, formaldehyde (B43269), and ammonia (B1221849). google.com These precursors undergo a complex series of reactions in the gas phase, facilitated by the catalyst, to form the tetramethylated pyridine (B92270) ring structure along with other collidine derivatives. google.com

The catalyst is a critical component of this process, typically a ZSM-5 zeolite which is a type of silica-alumina. google.com To enhance its catalytic activity and selectivity, the zeolite is modified with at least one metal or metal ion. google.com Metals such as lanthanum, lead, manganese, iron, copper, and cobalt have been successfully used for this purpose. google.com For instance, a lead-modified ZSM-5 catalyst can be prepared by soaking calcined H-ZSM-5 in a lead nitrate (B79036) solution, followed by drying and calcination. google.com

Optimizing reaction conditions is crucial for maximizing the yield of this compound. Key parameters include temperature and the weight hourly space velocity (WHSV). The reaction is typically conducted at a temperature ranging from 350°C to 420°C. google.com The WHSV, which represents the ratio of the feed rate to the catalyst weight, is maintained between 0.25 and 1.00 h⁻¹. google.com By carefully controlling these conditions, the process can selectively yield a mixture of valuable products, including 2,3,5-collidine, 2,3,6-collidine, and this compound. google.com

Below is a table summarizing the results from a specific experiment using a lead-modified ZSM-5 catalyst.

| Parameter | Value |

| Catalyst | Pb-modified ZSM-5 |

| Temperature | 400°C |

| WHSV | 0.5 h⁻¹ |

| Molar Ratio (MEK:Formaldehyde:Ammonia) | 2:1:1 |

| Conversion of MEK | 68% |

| Selectivity for this compound | 15% |

| Selectivity for 2,3,5-Collidine | 30% |

| Selectivity for 2,3,6-Collidine | 20% |

| Data derived from experimental descriptions in a patent for the synthesis of collidines and tetramethylpyridine. google.com |

Alkylation Strategies for Pyridine Derivatives.google.com

An alternative route to this compound involves the alkylation of less substituted pyridine derivatives. google.com This approach builds upon existing pyridine rings by introducing additional methyl groups.

One specific strategy is the alkylation of 3,5-lutidine with an aliphatic alcohol, such as methanol, to produce this compound. google.comresearchgate.net This process has been reported to occur over Raney nickel catalysts. google.com While this method can achieve high yields and selectivities, it is noted to be a non-continuous process that requires the use of hydrogen. google.com

Catalytic Systems for Alkylation (e.g., Raney Nickel)

The synthesis of this compound can be achieved through the alkylation of smaller pyridine derivatives. One notable method involves the alkylation of 3,5-lutidine (3,5-dimethylpyridine) with aliphatic alcohols, such as methanol, utilizing a Raney nickel catalyst. google.comgoogle.com This process, however, has been noted to require the use of hydrogen and is typically operated as a non-continuous batch process. google.com

Historically, the α-methylation of pyridines using Raney nickel has been conducted by refluxing the pyridine with a high-boiling point primary alcohol like 1-decanol (B1670082) or 1-octanol (B28484) for extended periods. researchgate.net This method relies on the probable in-situ generation of carbon monoxide and dihydrogen from the alcohol on the metal surface to act as the methylating agent. researchgate.net The high temperatures and long reaction times, however, limit its application to pyridine derivatives with less reactive substituents. researchgate.net

Raney nickel itself is a fine-grained solid composed primarily of nickel, derived from a nickel-aluminum alloy. acs.org It is widely recognized as a highly active industrial catalyst for processes like hydrogenation and alcohol amination. researchgate.net In the context of alkylation, its effectiveness is a key area of study. For instance, in other nickel-catalyzed reactions, such as the alkylation of nitroalkanes, Raney nickel is used for subsequent reduction steps, highlighting its versatility in multi-step syntheses. mdpi.comnih.gov

| Starting Material | Alkylating Agent | Catalyst | Key Process Features | Target Product | Source |

|---|---|---|---|---|---|

| 3,5-Lutidine | Aliphatic Alcohols (e.g., Methanol) | Raney Nickel | Requires hydrogen; non-continuous process. | This compound | google.com |

| Pyridine | High-Boiling Alcohols (e.g., 1-decanol) | Raney Nickel | High temperatures and long reaction times. | 2-Methylpyridine | researchgate.net |

Novel and Green Synthetic Approaches

Modern synthetic chemistry increasingly emphasizes the development of novel and environmentally benign methods. For pyridine synthesis, this includes approaches that are atom-economical, reduce waste, and utilize safer reagents and conditions.

Radical Substitution Methodologies (Minisci-type Reactions)

The Minisci reaction is a powerful tool for the C-H functionalization of electron-deficient N-heterocycles like pyridine. chim.it It involves the addition of a nucleophilic carbon-centered radical to a protonated heteroarene. chim.itwikipedia.orgmdpi.com This reaction is advantageous as it allows for the direct alkylation of the pyridine ring without requiring prior functionalization, a contrast to methods like Friedel-Crafts alkylation which are not suitable for electron-deficient rings. wikipedia.org

Classic Minisci reactions are performed under acidic conditions to ensure the protonation of the nitrogen heterocycle. wikipedia.org A typical example involves the reaction of pyridine with a carboxylic acid (as the radical precursor), silver nitrate, and ammonium (B1175870) persulfate. wikipedia.org However, a significant challenge with Minisci reactions is controlling regioselectivity, as mixtures of isomers are often produced. nih.gov To address this, strategies such as using blocking groups have been developed to direct the alkylation to a specific position, for instance, the C-4 position. nih.govacs.orgorganic-chemistry.org These methods can be operationally simple and scalable, offering a more practical route to specific alkylated pyridines. nih.govorganic-chemistry.org

Selective C-H Functionalization via Carbamoyl (B1232498) Radicals

Beyond alkylation, Minisci-type reactions can be adapted for other functionalizations. Selective C-H functionalization using carbamoyl radicals allows for the introduction of amide groups onto the pyridine ring. This can be achieved through catalyst-free photochemical reactions involving N-amidopyridinium salts or through metal-catalyzed cross-dehydrogenative couplings with formamides. researchgate.netresearchgate.netkaist.ac.kr For example, silver-catalyzed reactions of pyridines with formamides can yield carbamoylated products. researchgate.net These methods are part of a broader effort to directly functionalize C-H bonds, which is a highly sought-after strategy in organic synthesis for its efficiency and atom economy. nih.gov

Challenges and Limitations in Other Radical-Mediated Substitutions (e.g., Hydroxymethylation)

While radical reactions offer powerful synthetic routes, they come with their own set of challenges. Radical hydroxymethylation, the introduction of a -CH₂OH group, is particularly difficult. rsc.org The direct radical hydroxymethylation of pyridines via a Minisci-type reaction is a known process. acs.org However, using formaldehyde as a C1 synthon for this transformation is challenging due to the reversible and endothermic nature of the radical addition step. rsc.org This reversibility can hamper the reaction's efficiency and yield. rsc.org

Furthermore, achieving site-selectivity in the functionalization of the pyridine ring remains a significant hurdle. researchgate.net The electronic properties of pyridine inherently favor reactions at the C2 and C4 positions, making functionalization at other positions, or "remote" functionalization, a considerable challenge. researchgate.net Overcoming the strong directing influence of the ring nitrogen atom often requires complex strategies, such as the use of tailored catalysts or dearomatized intermediates. researchgate.netnih.gov Even when a reaction proceeds, issues like the limited solubility of pyridinium (B92312) salt intermediates can lead to low conversions, necessitating adjustments like increased reaction temperatures. nih.gov Additionally, the formation of byproducts is common and requires purification steps to isolate the desired product. nih.gov

Integration of Green Chemistry Principles in Synthesis Design

The principles of green chemistry provide a framework for developing more environmentally sustainable chemical processes. acs.orgscielo.br In the synthesis of pyridine derivatives, these principles are increasingly being applied. numberanalytics.comimist.ma

Key aspects of green chemistry in this context include:

Waste Prevention : Designing syntheses that generate minimal waste is a primary goal. acs.org This can be measured by metrics like the E-factor (weight of waste/weight of product) or process mass intensity (total weight of materials/weight of product). acs.org

Atom Economy : Synthetic methods should aim to incorporate the maximum amount of reactant materials into the final product. acs.org Reactions with high atom economy, like certain cycloadditions, are preferred over those that generate significant byproducts. acs.orgimist.ma

Use of Catalysis : Catalytic reagents are superior to stoichiometric ones as they can be used in small amounts and can be recycled, reducing waste and energy consumption. scielo.brimist.mamdpi.com The use of biocatalysts, like enzymes, is a particularly green option as they are highly specific and often eliminate the need for protecting groups. acs.orgnumberanalytics.com

Safer Solvents and Auxiliaries : The use of hazardous solvents like benzene (B151609) or chlorinated hydrocarbons should be avoided or minimized. imist.ma Water is often an ideal green solvent. imist.ma Mechanochemical methods that use no solvent at all (manual grinding or vortex mixing) represent an even greener alternative. scielo.br

Design for Energy Efficiency : Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy requirements. scielo.brimist.ma Technologies like high-pressure Q-Tube reactors can offer energy savings compared to conventional heating methods by utilizing autogenic pressure. mdpi.com

By integrating these principles, the synthesis of compounds like this compound can be made more efficient, economical, and environmentally friendly. google.com

Reaction Mechanisms and Chemical Transformations of 2,3,5,6 Tetramethylpyridine

Intrinsic Reactivity Governing Factors: Electronic and Steric Effects of Methyl Groups

The reactivity of the 2,3,5,6-tetramethylpyridine ring is fundamentally controlled by the interplay of electronic and steric effects imparted by the four methyl substituents. These factors dictate the accessibility and electrophilicity of the pyridine (B92270) core, influencing how it interacts with various reagents.

Electronic Effects: Methyl groups are known to be electron-donating through an inductive effect (+I). In this compound, the cumulative effect of four such groups significantly increases the electron density of the pyridine ring compared to unsubstituted pyridine. This enhanced electron density deactivates the ring towards electrophilic attack on the ring carbon atoms, as the ring is less "electron-deficient." Consequently, the compound exhibits low electrophilicity, making reactions that require an electrophilic pyridine substrate, such as certain radical substitutions, more challenging. wikipedia.org

Steric Effects: The most dominant factor governing the reactivity of this compound is steric hindrance. The methyl groups at the 2, 3, 5, and 6 positions create a crowded environment that physically obstructs the approach of reagents to the ring.

Alpha-Positions (2, 6): These positions are severely hindered, making direct substitution or addition at these sites exceptionally difficult.

Beta-Positions (3, 5): While less hindered than the alpha-positions, the methyl groups at these locations still present a significant steric barrier.

Gamma-Position (4): This is the only unsubstituted position on the ring. However, it is flanked by methyl groups at positions 3 and 5, which still exert considerable steric pressure, effectively shielding it from bulky reagents.

This pervasive steric hindrance is a primary reason for the compound's lack of reactivity in many standard pyridine functionalization reactions. For instance, attempts to prepare the N-methoxylated pyridinium (B92312) salt of this compound, a common strategy to activate the ring for nucleophilic attack, have been reported as unsuccessful. wikipedia.org This failure highlights how steric crowding around the nitrogen atom can impede even fundamental reactions. The combination of increased electron density and severe steric hindrance makes this compound a poor substrate for many transformations that are common for less substituted pyridines. wikipedia.org

Radical-Mediated Transformation Pathways

Despite its general inertness, this compound can undergo functionalization through radical-mediated pathways, provided the radical species is appropriately selected. Research into Minisci-type reactions, which involve the radical substitution of heteroaromatic bases, has provided key insights into the transformation of this molecule.

A significant study by Amrollahi Biyouki, Smith, et al., explored the introduction of a hydroxymethyl group at the 4-position via a radical mechanism. wikipedia.org The reaction, attempted using hydroxymethyl radicals under various conditions, proved entirely unsuccessful, with only the starting material being recovered. wikipedia.org This failure was attributed to the combination of the low electrophilicity of the tetramethyl-substituted pyridine ring and the steric hindrance at the 4-position, which was sufficient to prevent attack by the hydroxymethyl radical. wikipedia.org

However, the same study demonstrated that functionalization at the 4-position is achievable by using a different, more suitable radical. When a carbamoyl (B1232498) radical (•CONH₂) was employed, the desired 4-carbamoyl-2,3,5,6-tetramethylpyridine was successfully synthesized. wikipedia.orgnih.govrsc.org The success of this reaction is credited to the carbamoyl radical being more reactive and, crucially, less sterically demanding than the hydroxymethyl radical. wikipedia.org This allows it to overcome the steric barrier presented by the flanking methyl groups and attack the 4-position of the ring.

This differential reactivity provides a clear illustration of how the steric profile of the incoming radical is a critical determinant for the successful functionalization of a highly hindered substrate like this compound.

Table 1: Radical Functionalization Attempts on this compound Derivatives

| Radical Species | Target Position | Outcome | Reason for Outcome (as reported) | Reference |

|---|---|---|---|---|

| Hydroxymethyl Radical (•CH₂OH) | 4 | Failed (No reaction) | Low electrophilicity of the substrate and steric hindrance from flanking methyl groups. | wikipedia.org |

| Carbamoyl Radical (•CONH₂) | 4 | Successful | Higher reactivity and less steric demand of the radical species. | wikipedia.orgnih.govrsc.org |

Reaction Kinetics and Thermodynamic Considerations in Functionalization

Specific quantitative kinetic and thermodynamic data, such as rate constants and activation energies for the functionalization of this compound, are not extensively documented in peer-reviewed literature. However, qualitative assessments can be made based on its known reactivity.

Reaction Kinetics: The rate of a chemical reaction is closely linked to its activation energy (Ea)—the minimum energy required for the reaction to occur. For this compound, the significant steric hindrance imposed by the four methyl groups is expected to lead to high activation energies for most functionalization reactions.

High Activation Barriers: The steric crowding at all ring positions means that any approaching reagent must overcome substantial steric repulsion to achieve the correct orientation for a reaction. This translates to a high activation barrier and, consequently, slow reaction rates. The failure of hydroxymethylation, even under forcing conditions, is empirical evidence of a prohibitively high activation energy for that specific pathway. wikipedia.org

Thermodynamic Considerations: The feasibility of a reaction is determined by the change in Gibbs free energy (ΔG), which must be negative for a spontaneous process. This is governed by the enthalpy (ΔH) and entropy (ΔS) changes of the reaction (ΔG = ΔH - TΔS).

Feasibility: The successful synthesis of 4-carbamoyl-2,3,5,6-tetramethylpyridine indicates that this transformation is thermodynamically favorable (ΔG < 0) under the specified reaction conditions. wikipedia.org

Coordination Chemistry of 2,3,5,6 Tetramethylpyridine As a Ligand

Ligand Binding Properties and Coordination Modes

The binding characteristics of a ligand determine the geometry, stability, and reactivity of the resulting metal complex.

Chelation Behavior and Denticity (general concept)

Denticity refers to the number of donor atoms in a single ligand that bind to a central metal ion. Ligands can be classified as monodentate (one donor atom), bidentate (two donor atoms), or polydentate (multiple donor atoms). When a polydentate ligand binds to a single central metal atom using two or more donor atoms, it forms a ring-like structure known as a chelate. This phenomenon, the chelate effect, generally leads to enhanced thermodynamic stability of the complex compared to complexes with analogous monodentate ligands.

2,3,5,6-Tetramethylpyridine possesses only one potential donor atom: the nitrogen atom of the pyridine (B92270) ring. Therefore, it functions strictly as a monodentate ligand and is incapable of forming chelate rings on its own.

Influence of Methyl Substitution on Steric Hindrance at the Nitrogen Atom

Steric hindrance refers to the repulsive forces that arise when the size of ligands or substituents around a metal center prevents or impedes chemical reactions or coordination. numberanalytics.com In this compound, the pyridine ring is substituted with four methyl groups, two of which are located at the 2- and 6-positions, immediately adjacent to the nitrogen donor atom.

This substitution pattern creates profound steric bulk around the nitrogen, severely obstructing its ability to approach and coordinate to a metal center. numberanalytics.comwikipedia.org The effect is significantly more pronounced than in less-substituted pyridines. For instance, even 2-picoline (2-methylpyridine) shows some steric hindrance, and 2,6-lutidine (2,6-dimethylpyridine) is well-known as a sterically hindered, non-coordinating base. wikipedia.org The addition of two more methyl groups in this compound exacerbates this effect, making it an exceptionally poor ligand from a steric standpoint. This extreme steric congestion is considered the dominant factor responsible for its limited and poorly developed coordination chemistry. smolecule.commdpi.com

Electronic Properties of the Pyridine Core and Their Impact on Metal Binding

The electronic nature of a ligand influences the strength of the bond it can form with a metal. Methyl groups are electron-donating groups through an inductive effect. In this compound, the cumulative electron-donating effect of the four methyl groups increases the electron density on the aromatic pyridine ring and, crucially, on the nitrogen atom.

This increased electron density enhances the Lewis basicity of the nitrogen atom, making it electronically more favorable for donation to a Lewis acidic metal center compared to unsubstituted pyridine. This is quantitatively demonstrated by comparing their pKₐ values (a measure of the acidity of the conjugate acid; a higher pKₐ for the pyridinium (B92312) ion corresponds to a more basic pyridine). The pKₐ of the conjugate acid of this compound is approximately 7.90, which is significantly higher than that of pyridine (approx. 5.25). wikipedia.org

This creates a conflict:

Electronically: The ligand is a strong base, favoring coordination.

Sterically: The ligand is extremely bulky, preventing coordination.

In the case of this compound, the steric hindrance is so overwhelming that it generally overrides the favorable electronic properties.

| Ligand | pKₐ of Conjugate Acid | Steric Hindrance at Nitrogen |

| Pyridine | ~5.25 | Low |

| 2-Methylpyridine | ~5.97 | Moderate |

| 2,6-Dimethylpyridine | ~6.70 | High |

| This compound | ~7.90 | Very High |

A comparison of basicity and steric hindrance for various pyridine ligands.

Complexation with Transition Metal Ions

Despite its enhanced basicity, extensive reviews of chemical literature reveal a notable absence of well-characterized coordination complexes between this compound and transition metal ions. The formation of stable complexes is largely impeded by the severe steric clash that would occur between the ligand's methyl groups at the 2- and 6-positions and the other ligands or the metal center itself in a typical coordination sphere. wikipedia.orgacs.org While many transition metal complexes with other pyridine derivatives are known, the unique steric demands of this compound make it an ineffective ligand for these metals under most conditions. wikipedia.org

Complexation with Lanthanide Series Elements

Lanthanide ions are hard Lewis acids with typically high coordination numbers (often 8 or 9), which might suggest a potential for overcoming steric challenges. However, similar to transition metals, there is a lack of reported stable coordination complexes involving this compound and lanthanide elements. The large size of lanthanide ions is often paired with a requirement for multidentate ligands to achieve stable complexes in solution. The monodentate and exceptionally bulky nature of this compound makes it unsuitable for forming stable adducts. While numerous lanthanide complexes with other sterically demanding or pyridine-based ligands have been synthesized, tandfonline.comresearchgate.netrsc.orgnih.gov this specific tetramethyl-substituted pyridine remains an exception due to its prohibitive steric profile.

Structural Elucidation of Coordination Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the ligand environment in solution.

Infrared (IR) spectroscopy is used to observe changes in vibrational frequencies of the ligand upon coordination.

UV-Visible (UV-Vis) spectroscopy can reveal information about the electronic transitions within the complex. scirp.org

Due to the apparent inability of this compound to form stable, isolable complexes with transition metals or lanthanides, there is no structural data available in the literature for such compounds. The discussion of its coordination chemistry is therefore based on the extrapolation of fundamental principles of steric and electronic effects, rather than on empirical structural analysis.

Spectroscopic Characterization of Metal-Ligand Interactions

Spectroscopic techniques are invaluable tools for elucidating the nature of the bond between a metal and a ligand. Methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide insights into how the electronic environment of the this compound ligand changes upon coordination to a metal ion.

The interaction between the ligand and the metal can be observed through shifts in the vibrational frequencies in IR spectroscopy. For instance, the C=N stretching frequency of the pyridine ring is sensitive to coordination. When this compound binds to a metal, a shift in this band to a higher or lower frequency can be observed, indicating the formation of a metal-nitrogen bond.

Paramagnetic NMR spectroscopy is a powerful technique for studying complexes with unpaired electrons, such as those of cobalt(II). The signals in the ¹H NMR spectra of such complexes are often significantly shifted from their usual diamagnetic positions due to the influence of the paramagnetic metal center. d-nb.info For cobalt(II) complexes with pyridine-based ligands, the chemical shifts of the ligand's protons are sensitive to the geometry and electronic structure of the complex. nih.gov For example, in tetrahedral cobalt(II) complexes, the analysis of these paramagnetic shifts can provide information about the magnetic anisotropy of the complex. d-nb.info While specific NMR data for a wide range of this compound complexes is not extensively documented in readily available literature, the principles observed with other substituted pyridine ligands are applicable. The steric bulk of the four methyl groups in duridine would be expected to influence the electronic structure and, consequently, the NMR spectral parameters of its complexes.

The following table summarizes typical spectroscopic data for a related class of compounds, highlighting the types of information that can be gleaned from these techniques.

| Spectroscopic Technique | Observed Feature | Interpretation |

| Infrared (IR) Spectroscopy | Shift in C=N stretching frequency | Indicates coordination of the pyridine nitrogen to the metal center. |

| ¹H NMR Spectroscopy | Paramagnetically shifted signals | Provides information on the electronic structure and magnetic properties of the complex. d-nb.infonih.gov |

| ¹³C NMR Spectroscopy | Changes in carbon chemical shifts | Reflects the redistribution of electron density within the ligand upon coordination. |

| UV-Vis Spectroscopy | d-d transitions | Offers insights into the coordination geometry and ligand field strength. |

Crystallographic Studies of Complex Geometries and Packing

The bulky nature of duridine can influence the coordination number of the metal ion, often favoring lower coordination numbers than would be observed with less hindered ligands like pyridine itself. wikipedia.org The steric clash between the methyl groups and other ligands coordinated to the metal can lead to distorted coordination geometries. For example, in octahedral complexes, the presence of sterically demanding ligands can cause a lengthening of the metal-ligand bonds and a distortion of the octahedral angles.

The table below presents representative crystallographic data for a hypothetical transition metal complex with a sterically hindered pyridine ligand, illustrating the key structural parameters that are determined.

| Parameter | Typical Value | Significance |

| Metal-Nitrogen Bond Length (Å) | 2.1 - 2.3 | Indicates the strength of the coordination bond; can be elongated by steric hindrance. nih.gov |

| C-N-C Bond Angle (°) | ~120° | Reflects the geometry of the coordinated pyridine ring. |

| Coordination Geometry | Distorted Octahedral/Tetrahedral | The steric bulk of the ligand often prevents the formation of ideal geometries. researchgate.net |

| Crystal Packing | Influenced by intermolecular interactions | The overall solid-state structure is determined by how the individual complex molecules arrange themselves. |

Catalytic Applications Involving 2,3,5,6 Tetramethylpyridine

Heterogeneous Catalysis Systems Utilizing 2,3,5,6-Tetramethylpyridine (e.g., as part of a catalyst matrix)

This compound is involved in heterogeneous catalysis, notably in its own synthesis, where the catalyst is in a different phase from the reactants and products. A key example is the gas-phase synthesis of collidines and this compound using a zeolite catalyst. google.com

This process involves reacting methyl ethyl ketone with formaldehyde (B43269) and ammonia (B1221849) over a modified HZSM-5 zeolite catalyst. google.com The zeolite, a microporous aluminosilicate, provides a solid framework (catalyst matrix) where the reaction occurs. The performance of the catalyst can be enhanced by modifying the HZSM-5 zeolite with various metals. Research has shown that impregnating the zeolite with metals such as lead (Pb), iron (Fe), or lanthanum (La) impacts the conversion of reactants and the yield of the pyridine (B92270) products. This method is noted for being an eco-friendly, shape-selective heterogeneous process where the catalyst can be recycled and reused.

The reaction proceeds via a condensation-cyclization mechanism at high temperatures (350–400°C). The impact of different metal modifications on the catalyst's performance in producing collidine isomers from methyl ethyl ketone (MEK) is detailed in the table below.

| Catalyst Modification (HZSM-5) | 2,3,5-Collidine Yield (%) | MEK Conversion (%) |

|---|---|---|

| Pb (5 wt%) | 27.4 | 93.5 |

| Fe (5 wt%) | 22.2 | 93.5 |

| La (5 wt%) | 19.5 | 99.3 |

Theoretical and Computational Investigations of 2,3,5,6 Tetramethylpyridine

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are fundamental to describing the distribution of electrons within a molecule, which in turn governs its physical and chemical properties. These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio approaches.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. youtube.comnih.gov DFT methods are used to determine the ground-state electronic structure of molecules by solving the Kohn-Sham equations, where the energy of the system is a functional of the electron density. youtube.com

A typical DFT study of 2,3,5,6-tetramethylpyridine would involve geometry optimization to find the lowest energy structure. This process yields key ground-state properties such as bond lengths, bond angles, and dihedral angles. From the optimized geometry, a wealth of electronic properties can be calculated. These include the distribution of atomic charges (e.g., using Mulliken or Natural Bond Orbital (NBO) analysis), the dipole moment, and the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijcce.ac.ir The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's kinetic stability and electronic excitation properties. nih.gov

| Property | Description | Predicted Information for this compound |

|---|---|---|

| Optimized Geometry | The lowest-energy three-dimensional arrangement of atoms. | Provides precise bond lengths (C-C, C-N, C-H) and angles (e.g., C-N-C). The pyridine (B92270) ring would be expected to be planar, with methyl groups arranged around it. |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap indicates chemical reactivity and is crucial for predicting electronic spectra. |

| Electron Density Distribution | The spatial distribution of electrons in the molecule. | Reveals the electron-rich nitrogen atom and the overall electronic landscape of the aromatic ring and methyl substituents. |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | Identifies regions of negative potential (nucleophilic sites, e.g., the nitrogen lone pair) and positive potential (electrophilic sites). |

| Vibrational Frequencies | Calculated frequencies of molecular vibrations. | Used to predict the infrared (IR) and Raman spectra, aiding in the identification of functional groups and comparison with experimental data. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), solve the Schrödinger equation to varying levels of approximation. rsc.org

For this compound, ab initio calculations would provide a rigorous description of its electronic structure and reactivity. While computationally more demanding than DFT, methods like MP2 and CCSD(T) offer a more accurate treatment of electron correlation—the interaction between electrons—which is crucial for precise energy calculations and understanding non-covalent interactions. rsc.org These methods can be used to calculate interaction energies, such as those involved in hydrogen bonding or π-stacking, which are important for understanding the molecule's behavior in condensed phases or in biological systems. Studies on pyridine have used these methods to analyze interactions with solvent molecules like water, providing benchmark data on interaction energies. rsc.org

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an indispensable tool for mapping the energetic landscape of a chemical reaction, allowing researchers to understand how reactants are converted into products. nih.gov

A chemical reaction proceeds from reactants to products via a high-energy intermediate known as the transition state (TS). nih.gov Transition state theory explains reaction rates based on the properties of this activated complex. nih.govresearchgate.net Computationally, locating the transition state structure is a key step in understanding a reaction's mechanism. A TS is a saddle point on the potential energy surface, representing a maximum along the reaction coordinate but a minimum in all other degrees of freedom. cam.ac.uk

For a reaction involving this compound, such as electrophilic substitution or N-oxidation, computational methods would be used to:

Locate the Transition State: Algorithms like the synchronous transit-guided quasi-Newton (STQN) method are employed to find the geometry of the TS. cam.ac.uk

Calculate the Activation Energy: The energy difference between the reactants and the transition state (the activation barrier) is calculated. A lower barrier corresponds to a faster reaction rate.

Map the Reaction Pathway: The Intrinsic Reaction Coordinate (IRC) path is calculated, which traces the minimum energy path from the transition state down to the reactants and products, confirming that the located TS correctly connects the intended species. cam.ac.uk

This analysis provides a detailed, step-by-step view of bond-breaking and bond-forming processes.

Most chemical reactions occur in solution, where the solvent can significantly influence reaction rates and mechanisms. arxiv.org Computational models account for these effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example. researchgate.net This approach is computationally efficient and captures the bulk electrostatic effects of the solvent.

Explicit Solvation Models: A finite number of individual solvent molecules are included in the calculation along with the solute. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding. researchgate.net Hybrid models that combine an explicit first solvation shell with an implicit continuum for the bulk solvent are also common. nih.gov

For this compound, the choice of solvent would alter its electronic properties and the energetics of a reaction. A polar solvent would be expected to stabilize charged intermediates or transition states, potentially lowering the activation energy and accelerating the reaction compared to the gas phase or a nonpolar solvent. scienceopen.com For instance, studies on other substituted pyridines have shown that PCM calculations can sometimes struggle to accurately reproduce solvation energies, highlighting the complexity of modeling these interactions. researchgate.net

Prediction and Interpretation of Spectroscopic Data

Computational methods are vital for predicting and interpreting various types of molecular spectra. wiley.comaip.org By simulating spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions, providing a deeper understanding of molecular structure and properties. mit.edusns.it

For this compound, computational spectroscopy would involve:

Vibrational Spectroscopy (IR and Raman): DFT calculations of harmonic vibrational frequencies are routinely used to predict infrared and Raman spectra. The calculated frequencies, after applying a scaling factor to account for approximations, typically show good agreement with experimental data, allowing for the assignment of vibrational modes to specific bond stretches, bends, and torsions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C) and coupling constants. researchgate.net These calculations can help resolve ambiguities in experimental spectra and confirm structural assignments.

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. ijcce.ac.ir These calculations can identify the nature of the electronic transitions (e.g., π→π* or n→π*) responsible for the observed absorptions. ijcce.ac.ir

Advanced Spectroscopic and Structural Characterization of 2,3,5,6 Tetramethylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. For 2,3,5,6-tetramethylpyridine, with its high degree of symmetry, NMR provides definitive information regarding the number and chemical environment of protons and carbons.

Proton and Carbon NMR Chemical Shift Analysis

The structure of this compound (C₉H₁₃N) possesses a C₂ᵥ symmetry axis, which simplifies its NMR spectra. This symmetry results in chemically equivalent pairs of methyl groups and carbon atoms on the pyridine (B92270) ring.

The ¹H NMR spectrum is expected to show three distinct signals:

A singlet for the lone aromatic proton at the C-4 position.

A singlet for the six protons of the two equivalent methyl groups at the C-2 and C-6 positions.

A singlet for the six protons of the two equivalent methyl groups at the C-3 and C-5 positions.

The ¹³C NMR spectrum is anticipated to display four signals, corresponding to the four unique carbon environments:

One signal for the aromatic C-4 carbon.

One signal for the two equivalent aromatic C-2 and C-6 carbons.

One signal for the two equivalent aromatic C-3 and C-5 carbons.

One signal for the four equivalent methyl group carbons. However, due to slightly different electronic environments, the methyl carbons at the C-2/C-6 and C-3/C-5 positions may resolve into two distinct signals.

The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard such as tetramethylsilane (B1202638) (TMS). acs.org The specific chemical shifts are influenced by the electron-donating nature of the methyl groups and the electronegativity of the nitrogen atom within the aromatic ring.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration/Number of Carbons |

| ¹H NMR | |||

| Aromatic CH (C4-H) | ~7.0-7.5 | Singlet (s) | 1H |

| Methyl CH₃ (C2, C6) | ~2.3-2.6 | Singlet (s) | 6H |

| Methyl CH₃ (C3, C5) | ~2.1-2.4 | Singlet (s) | 6H |

| ¹³C NMR | |||

| Aromatic C (C4) | ~125-130 | 1C | |

| Aromatic C (C2, C6) | ~150-155 | 2C | |

| Aromatic C (C3, C5) | ~140-145 | 2C | |

| Methyl C (C2, C6) | ~20-25 | 2C | |

| Methyl C (C3, C5) | ~15-20 | 2C |

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

Multidimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from the ¹H and ¹³C spectra and confirming the molecular structure. libretexts.orgyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled, typically through two or three bonds (²J or ³J coupling). libretexts.org For this compound, the COSY spectrum would be expected to show no cross-peaks. This is because the single aromatic proton at C-4 is isolated and has no vicinal proton neighbors to couple with, and the protons on different methyl groups are too far apart for typical through-bond coupling. This lack of correlation is a powerful confirmation of the substitution pattern.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments reveal direct one-bond correlations between protons and the carbons to which they are attached (¹J coupling). columbia.edu An HSQC or HMQC spectrum of this molecule would show a cross-peak connecting the aromatic proton signal to the C-4 carbon signal, and separate cross-peaks linking the two distinct methyl proton signals to their corresponding methyl carbon signals. This allows for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most informative for this structure, as it shows correlations between protons and carbons over two or three bonds (²J and ³J coupling). columbia.edublogspot.com This technique allows for the assembly of the molecular skeleton by connecting different spin systems. Expected key HMBC correlations for this compound would include:

The aromatic proton (H-4) correlating to the carbons at C-2/C-6 and C-3/C-5.

The protons of the C-2/C-6 methyl groups correlating to the C-2/C-6 carbons, the C-3/C-5 carbons, and the C-4 carbon.

The protons of the C-3/C-5 methyl groups correlating to the C-3/C-5 carbons, the C-2/C-6 carbons, and the C-4 carbon. These long-range correlations would provide unequivocal proof of the connectivity and substitution pattern of the pyridine ring.

X-ray Crystallography for Single Crystal Structure Determination

While crystallographic data for derivatives such as l-isopropyl-2,3,4,6-tetramethylpyridinium perchlorate (B79767) have been reported researchgate.net, specific single-crystal X-ray diffraction data for the parent compound, this compound, is not readily found in surveyed literature.

Electron Paramagnetic Resonance (EPR) Spectroscopy (if radical species or paramagnetic derivatives are studied)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals or paramagnetic metal ions. chemicke-listy.cz The parent this compound molecule is diamagnetic (no unpaired electrons) and therefore EPR silent.

However, if a radical derivative of this compound were to be generated, for example, the radical cation via one-electron oxidation, EPR spectroscopy would be the primary tool for its characterization. While studies on the related 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) radical are common clockss.orgpsu.edudtic.mil, reports on the radical cation of this compound are scarce in the surveyed literature.

An EPR spectrum of the this compound radical cation would provide valuable information about its electronic structure. The spectrum would be characterized by its g-factor and hyperfine coupling constants. The interaction of the unpaired electron with the magnetic nucleus of the nitrogen atom (¹⁴N, I=1) would be expected to produce a primary splitting pattern. Further hyperfine splitting would arise from coupling to the sets of equivalent protons (the C4-H and the methyl protons), providing insight into the spin density distribution across the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis (general technique)

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are powerful tools for identifying functional groups and can also provide information about molecular structure and bonding. americanpharmaceuticalreview.com IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecular polarizability. mt.com The two techniques are often complementary.

The vibrational spectra of this compound would be rich in information, reflecting its constituent parts: the substituted pyridine ring and the methyl groups. Analysis of the spectra for a related compound, 2,3,5,6-tetrafluoropyridine, has been conducted and provides a basis for comparison. nih.gov A general assignment of the expected vibrational modes is as follows:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching vibrations from the four methyl groups would be observed in the 3000-2850 cm⁻¹ range.

Ring Stretching: The characteristic stretching vibrations of the pyridine ring (C=C and C=N bonds) are expected to produce a series of bands in the 1600-1400 cm⁻¹ region.

Methyl Bending: The bending vibrations (scissoring and rocking) of the methyl groups would give rise to absorptions in the 1470-1360 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane bending vibrations of the lone aromatic C-H bond would also be present, typically at lower frequencies.

Interactive Table 2: General Regions for Characteristic Vibrational Modes of this compound

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Technique(s) |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch (Methyl) | 3000 - 2850 | IR, Raman |

| Ring Skeletal Stretches (C=N, C=C) | 1600 - 1400 | IR, Raman |

| Methyl Asymmetric/Symmetric Bending | 1470 - 1360 | IR, Raman |

| Aromatic Ring Breathing | ~1000 | Raman |

| C-H Out-of-Plane Bend | 900 - 700 | IR |

Supramolecular Chemistry and Host Guest Interactions of 2,3,5,6 Tetramethylpyridine

Investigation of Molecular Recognition Principles

Molecular recognition involving 2,3,5,6-tetramethylpyridine is governed by a balance of specific noncovalent interactions and steric compatibility. The primary recognition site is the nitrogen atom's lone pair of electrons, which can act as a hydrogen bond acceptor. However, for a host molecule to effectively recognize and bind this compound, it must possess a cavity or binding site large enough to accommodate the bulky methyl groups while allowing for proximity to the nitrogen atom.

Key principles in its recognition include:

Steric Fit: The four methyl groups impose significant geometric constraints. Unlike smaller pyridines, this compound cannot easily fit into narrow or rigid cavities. This property can be exploited to achieve selective recognition, where hosts with sufficiently large and appropriately shaped pockets can preferentially bind it over less bulky analogues.

Hydrogen Bonding: Despite the steric hindrance, the nitrogen atom remains a viable hydrogen bond acceptor. Recognition is often driven by the formation of a hydrogen bond with a donor group on a host molecule. Studies on chiral pyridine-azacrown ethers have demonstrated that the pyridine (B92270) nitrogen is a crucial anchor point for binding ammonium (B1175870) guests through three-point hydrogen bonding. beilstein-journals.org

Hydrophobic and van der Waals Interactions: The tetramethyl-substituted ring provides a significant nonpolar surface area. This allows for favorable van der Waals and hydrophobic interactions when encapsulated within the nonpolar cavity of a macrocyclic host in aqueous media. Research on sulfonatocalixarene complexes with various methylated pyridines has highlighted the importance of C-H···π interactions between the guest's methyl groups and the host's aromatic panels. nankai.edu.cnacs.org

These principles suggest that this compound is recognized not just by a single point of interaction but by a combination of forces where shape complementarity is as crucial as the electronic interactions.

Formation of Host-Guest Complexes with Macrocyclic Receptors

The unique size and electronic properties of this compound and its corresponding pyridinium (B92312) cation make them interesting guests for macrocyclic receptors like calixarenes and cucurbiturils.

Complexation with Calixarenes : These macrocycles have tunable, hydrophobic cavities that can accommodate substituted aromatic guests. Studies on the interaction between p-tert-butyl-calixarenes and pyridine derivatives show that complex formation is possible, often involving hydrogen bonding between the host's phenolic hydroxyl groups and the guest's nitrogen atom. rsc.orgrsc.org For this compound, a host such as p-tert-butylcalix acs.orgarene, which has a large and flexible cavity, would be more likely to form a stable complex than smaller, more rigid calix nankai.edu.cnarenes. rsc.org The binding would be driven by a combination of hydrogen bonding to the nitrogen and C-H···π interactions from the methyl groups to the electron-rich aromatic walls of the calixarene. nankai.edu.cn

Complexation with Cucurbiturils : Cucurbit[n]urils (CB[n]) are barrel-shaped macrocycles with electron-rich carbonyl portals and a hydrophobic cavity, making them exceptional hosts for cationic guests in water. nih.gov While the neutral this compound would have low affinity, its protonated form, the 2,3,5,6-tetramethylpyridinium cation, would be an ideal candidate for encapsulation. Studies involving α,ω-bis(pyridinium)alkane dications and CB nih.gov show that the pyridinium units are strongly bound. researchgate.netqueensu.ca In the case of 2,3,5,6-tetramethylpyridinium, the bulky methyl groups would likely prevent deep inclusion of the aromatic ring into the CB nih.gov cavity, leading to a complex where the methyl groups are situated near the portal. The larger CB acs.org cavity might be able to encapsulate the entire substituted ring. rsc.org

The stability of host-guest complexes involving this compound is the result of multiple weak interactions acting in concert.

Hydrogen Bonding: This is a primary directional force. In complexes with hosts like calixarenes, a hydrogen bond forms between the host's OH groups and the guest's nitrogen atom. rsc.org

Ion-Dipole Interactions: For the protonated 2,3,5,6-tetramethylpyridinium cation, the interaction between the positive charge of the cation and the electron-rich carbonyl portals of cucurbiturils is the dominant stabilizing force. nih.gov

C-H···π Interactions: The methyl groups of the guest can interact favorably with the electron-rich aromatic surfaces of hosts like calixarenes. This type of interaction has been shown to be a significant contributor to the binding of methylated pyridines. nankai.edu.cn

van der Waals Forces: The snug fit of the bulky guest within a host cavity maximizes surface contact, leading to substantial stabilizing van der Waals forces.

Hydrophobic Effect: In aqueous solutions, the encapsulation of the nonpolar tetramethylpyridine moiety inside a host's cavity releases ordered water molecules into the bulk solvent, providing a favorable entropic driving force for complexation.

Charge-Transfer Interactions: While π-π stacking and charge-transfer interactions are common for aromatic guests, the severe steric hindrance from the four methyl groups in this compound makes a co-facial arrangement with a host's aromatic surface highly unlikely. Any such interactions would be weak and geometrically constrained.

Direct thermodynamic and kinetic data for the complexation of this compound are not widely available, but the expected behavior can be inferred from studies on related systems.

Thermodynamics: Isothermal titration calorimetry (ITC) studies on the complexation of various pyridine derivatives with water-soluble sulfonatocalixarenes show that these interactions are typically enthalpy-driven (ΔH° < 0), which is characteristic of systems stabilized by hydrogen bonding and van der Waals interactions. nankai.edu.cnacs.org The process is often accompanied by an unfavorable entropy change (TΔS° < 0) due to the loss of translational and rotational freedom of the host and guest upon complex formation. nankai.edu.cnacs.org The steric bulk of this compound would likely result in a lower binding affinity (Ka) compared to smaller pyridines with the same host, as an imperfect fit would weaken the enthalpic contribution.

Table 1: Thermodynamic Data for the Complexation of Sulfonatocalixarenes with Pyridine Derivatives in Aqueous Buffer at pH 7.2 and 298.15 K (Illustrative Data from Related Systems) nankai.edu.cnacs.org

| Host | Guest | Ka (M-1) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) |

| C4AS | Pyridine | 308 | -14.2 | -21.4 | -7.2 |

| C4AS | 2-Methylpyridine | 550 | -15.6 | -23.1 | -7.5 |

| C4AS | 2,6-Dimethylpyridine | 107 | -11.6 | -18.7 | -7.1 |

| TC4AS | Pyridine | 3630 | -20.3 | -29.9 | -9.6 |

| TC4AS | 2-Methylpyridine | 6730 | -21.8 | -31.7 | -9.9 |

| TC4AS | 2,6-Dimethylpyridine | 1340 | -17.9 | -28.2 | -10.3 |

Note: This data is for related pyridine compounds and illustrates general principles. C4AS = p-sulfonatocalix nankai.edu.cnarene; TC4AS = p-sulfonatothiacalix nankai.edu.cnarene. Data demonstrates how methyl substitution impacts thermodynamics.

Kinetics: The steric hindrance of this compound is expected to have a profound impact on the kinetics of complex formation and dissociation. The rate of association (kon) would be significantly slower than for less bulky guests, as the molecule must be precisely oriented to enter the host cavity. More dramatically, the rate of dissociation (koff) would also be much slower. chemrxiv.org The guest can become "kinetically trapped" inside the host, requiring a large activation energy to overcome the steric barrier at the cavity entrance. researchgate.netpnas.org This leads to complexes that are exceptionally stable over time (kinetically inert), even if they are not the most thermodynamically stable.

Table 2: Conceptual Comparison of Expected Kinetic Parameters for Host-Guest Complexation

| Guest | Relative kon (Association Rate) | Relative koff (Dissociation Rate) | Kinetic Profile |

| Pyridine | Fast | Fast | Kinetically labile |

| This compound | Slow | Very Slow | Kinetically inert, "trapped" |

Note: This is a conceptual table illustrating the expected kinetic effects of steric hindrance.

Self-Assembly Processes Towards Hierarchical Supramolecular Architectures

In the context of self-assembly, this compound acts as a sterically demanding ligand. When used in coordination-driven self-assembly with metal ions, its bulkiness can be used to control the dimensionality and structure of the resulting architecture. d-nb.info Unlike simple pyridine which can readily form coordination polymers, the steric hindrance around the nitrogen atom in this compound would likely prevent the formation of extended, polymeric networks.

Instead, it is more suited to act as a "capping" or terminal ligand. In a system with multiple components, it could selectively block certain coordination sites, thereby directing the assembly process towards discrete, closed structures like cages or bowls rather than infinite arrays. acs.org This strategy of using sterically hindered ligands is a powerful tool in supramolecular chemistry for preventing polymerization and favoring the formation of well-defined, soluble architectures. d-nb.info The principles of hierarchical self-assembly, where pre-formed units organize into larger structures, can be applied here; for instance, metal complexes capped with this compound could then assemble through weaker, secondary noncovalent interactions into more complex superstructures. nih.gov

Applications in Advanced Materials Science

Utilization as a Building Block in the Synthesis of Functional Materials

2,3,5,6-Tetramethylpyridine serves as a valuable building block for the synthesis of functional materials, particularly in the realm of coordination chemistry and hybrid materials. The nitrogen atom in the pyridine (B92270) ring acts as a Lewis base, capable of coordinating with metal ions to form metal-organic complexes and coordination polymers.

Research has demonstrated that structurally similar nitrogen-containing heterocyclic compounds, such as 2,3,5,6-tetramethylpyrazine (B1682967), are used to construct sophisticated coordination polymers. For instance, 2,3,5,6-tetramethylpyrazine has been employed as a ligand to create cobalt(II) coordination polymers with dicyanamide, resulting in materials with unique three-dimensional frameworks and interesting magnetic properties. acs.org It has also been used with silver(I) to form helical coordination polymers through spontaneous resolution. rsc.org In another study, it was used to synthesize complex tetra- and pentanuclear iodobismuthate anions, forming supramolecular structures. researchgate.net These examples highlight the potential of tetramethyl-substituted aromatic N-heterocycles to act as effective ligands and structural units in functional materials. By analogy, this compound is a strong candidate for similar applications, where its specific steric and electronic profile could be used to tune the structure and properties of the resulting materials.

Furthermore, studies have investigated the incorporation of sterically hindered pyridyl groups into polymer backbones to enhance their physicochemical properties. In one study, a pyridyl group was incorporated into sulfo-phenylated polyphenylene, which improved the material's oxidative stability, thermal stability, and ductility compared to a non-pyridyl equivalent. researchgate.net While the study does not exclusively name this compound, it underscores the principle that hindered pyridines can be valuable components in advanced functional polymers. researchgate.net The inherent basicity, rigidity, and polarizability of the pyridine ring contribute to the thermal and chemical stability of materials in which it is incorporated. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 3748-84-3 nist.gov |

| Molecular Formula | C₉H₁₃N nist.gov |

| Molecular Weight | 135.21 g/mol nist.gov |

| Boiling Point | 197.55 °C lookchem.com |

| Flash Point | 71.8 °C lookchem.com |

| pKa (Conjugate Acid) | 7.90 (+/- 1) at 20°C lookchem.com |

Incorporation into Designed Polymeric Systems (e.g., as a monomer or functional pendant group)

A review of the current scientific literature indicates that the direct use of this compound as a monomer for homopolymerization or as a functional pendant group in designed polymeric systems is not a well-established area of research. There are no significant findings detailing its polymerization behavior or its systematic incorporation into polymer chains to form materials analogous to common vinyl or acrylic polymers.

The research focus for creating polymers with sterically hindered amine functionalities has overwhelmingly centered on the non-aromatic (alicyclic) analogue, 2,2,6,6-tetramethylpiperidine (TMP) , and its derivatives. scielo.brwikipedia.org These piperidine-based compounds are foundational to a class of materials known as Hindered Amine Light Stabilizers (HALS). scielo.br Monomers such as 4-methacryloyloxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO methacrylate) are used to create polymers with stable radical groups for applications in controlled radical polymerization and as cathode materials in organic radical batteries. sigmaaldrich.comtcichemicals.com

The distinct chemical nature of the aromatic pyridine ring in this compound compared to the saturated piperidine (B6355638) ring in TMP results in different chemical reactivity and potential applications, explaining the divergence in their use in polymer chemistry. While the potential for this compound to be functionalized and potentially polymerized exists, this remains an underexplored area in materials science.

Future Research Directions and Emerging Paradigms for 2,3,5,6 Tetramethylpyridine

Design and Synthesis of Novel Derivatives with Enhanced Reactivity and Selectivity

The core structure of 2,3,5,6-tetramethylpyridine offers a unique scaffold for the design and synthesis of novel derivatives with tailored properties. Future research will likely focus on strategic functionalization to modulate the compound's steric and electronic characteristics, thereby enhancing its reactivity and selectivity in a variety of chemical transformations.

One promising avenue of investigation is the selective functionalization of the 4-position, the only unsubstituted carbon on the pyridine (B92270) ring. Research has demonstrated the feasibility of introducing hydroxymethyl and carbamoyl (B1232498) groups at this position through radical substitution reactions, known as Minisci reactions. However, attempts to directly hydroxymethylate the protonated form of this compound have been unsuccessful, highlighting the challenges posed by its steric hindrance and electronic nature. Future efforts could explore alternative synthetic methodologies, such as metal-catalyzed C-H activation, to overcome these limitations and introduce a wider range of functional groups.

Furthermore, inspiration can be drawn from the successful derivatization of analogous pyridine compounds. For instance, the synthesis of 4-substituted-2,3,5,6-tetrafluoropyridine derivatives through nucleophilic substitution reactions showcases a viable strategy for introducing diverse functionalities. nih.govresearchgate.net By developing methods to selectively activate the C-H bond at the 4-position of this compound, a host of novel derivatives with unique electronic and steric properties could be accessed.

The introduction of coordinating moieties, such as phosphines, carboxylates, or additional N-heterocycles, could transform this compound into a versatile ligand for catalysis and materials science. The synthesis of such derivatives would enable the fine-tuning of the ligand's electronic and steric properties, leading to catalysts with enhanced activity and selectivity.

Table 1: Potential Functional Groups for Derivatization of this compound

| Functional Group | Potential Application | Synthetic Strategy to Explore |

| Hydroxymethyl (-CH₂OH) | Precursor for further functionalization, building block for polymers | Optimization of Minisci reaction, alternative radical initiators |

| Carbamoyl (-CONH₂) | Introduction of hydrogen bonding capabilities, pharmaceutical applications | Exploration of different carbamoyl radical sources |

| Halogens (-F, -Cl, -Br, -I) | Precursors for cross-coupling reactions, modulation of electronic properties | Halogenation reactions, Sandmeyer-type reactions from an amino derivative |

| Boryl (-B(OR)₂) | Substrate for Suzuki cross-coupling to form C-C bonds | Iridium-catalyzed C-H borylation |

| Phosphine (-PR₂) | Ligand for transition metal catalysis | Lithiation followed by reaction with chlorophosphine |

| Carboxylic acid (-COOH) | Anchoring group for surfaces, component of metal-organic frameworks | Oxidation of a hydroxymethyl or methyl group |

Development of Highly Efficient and Sustainable Catalytic Systems

While this compound itself is not extensively used as a catalyst, its structural features make it an intriguing candidate for the development of novel catalytic systems, particularly as a ligand for transition metal complexes. The steric bulk of the four methyl groups can create a unique coordination environment around a metal center, potentially leading to high selectivity in catalytic reactions.

Future research is expected to explore the synthesis and catalytic activity of metal complexes incorporating this compound and its derivatives as ligands. These complexes could find applications in a wide range of catalytic transformations, including cross-coupling reactions, hydrogenation, and oxidation. The development of such catalysts aligns with the principles of green chemistry, aiming for high efficiency and selectivity under mild reaction conditions.

A pertinent parallel can be drawn with the extensive research on terpyridine-metal complexes in catalysis. researchgate.netnih.gov Terpyridine, a tridentate pyridine-based ligand, forms stable complexes with a variety of transition metals, and these complexes have been shown to be active catalysts for numerous organic transformations. The knowledge gained from the study of terpyridine systems can guide the design of catalytic complexes based on this compound. For example, the introduction of functional groups at the 4-position of this compound could create bidentate or tridentate ligands, enabling the formation of stable and catalytically active metal complexes.

Moreover, the use of this compound as a bulky, non-coordinating base in catalytic reactions is an area ripe for further exploration. Its ability to act as a proton scavenger without interfering with the catalytic cycle could be advantageous in various transition metal-catalyzed processes.

Exploration of Advanced Supramolecular Assemblies for Specific Applications

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting opportunities for the application of this compound. wikipedia.org Its planar aromatic structure and the potential for functionalization make it an excellent building block for the construction of complex, self-assembled architectures.

Future research will likely investigate the role of this compound in host-guest chemistry. libretexts.org By modifying the periphery of the molecule with recognition motifs, it could be designed to act as a host for specific guest molecules, or conversely, as a guest that binds to larger macrocyclic hosts. For example, the incorporation of hydrogen bonding donors and acceptors could lead to the formation of predictable and stable supramolecular structures.

The principles of self-assembly, guided by non-covalent interactions such as π-π stacking, hydrogen bonding, and van der Waals forces, can be harnessed to create novel materials with tailored properties. rsc.org Derivatives of this compound could be designed to self-assemble into well-defined nanostructures, such as nanotubes, nanoribbons, or vesicles. These supramolecular assemblies could have applications in areas such as drug delivery, sensing, and materials science.

A study on the supramolecular assembly of tetramethylcucurbit rsc.orguril, a macrocyclic host, with a 1,2-di(4-pyridyl)ethylene derivative demonstrates the potential for pyridyl moieties to participate in host-guest interactions. bohrium.com This suggests that this compound, with its electron-rich pyridine ring, could also form stable complexes with suitable host molecules, leading to the development of novel supramolecular systems.

Refined Predictive Modeling and In Silico Design Through Computational Chemistry

Computational chemistry provides a powerful toolkit for understanding and predicting the properties and reactivity of molecules, thereby guiding experimental research. In the context of this compound, computational modeling can play a crucial role in accelerating the design of new derivatives and catalytic systems.

Future research will undoubtedly leverage computational methods, such as Density Functional Theory (DFT), to investigate the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of this compound and its derivatives. nih.gov These calculations can provide valuable insights into the molecule's reactivity and its potential to participate in various chemical reactions. For instance, DFT studies on substituted pyridines have been successfully used to predict their vibrational spectra and understand the effects of substituents on their electronic properties.

In silico design will be instrumental in screening potential derivatives of this compound for specific applications. By computationally evaluating the properties of a large number of virtual compounds, researchers can identify promising candidates for synthesis and experimental testing. This approach can significantly reduce the time and resources required for the discovery of new functional molecules.

Furthermore, computational modeling can be employed to study the mechanism of reactions involving this compound, both as a reactant and as a ligand in catalytic systems. By elucidating the transition states and reaction pathways, these studies can provide a deeper understanding of the factors that control reactivity and selectivity, thereby enabling the rational design of more efficient chemical processes.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,3,5,6-Tetramethylpyridine critical for experimental design?

- Methodological Answer : The pKa of this compound is 7.90 at 20°C, a critical parameter for buffer selection in reactions involving protonation/deprotonation equilibria . Researchers should also consider its solubility in polar vs. nonpolar solvents, volatility (relevant for gas-phase reactions), and stability under varying pH and temperature conditions. For instance, thermal stability should be assessed via thermogravimetric analysis (TGA) if high-temperature applications are planned.

Q. What synthetic routes are reported for this compound in laboratory settings?

- Methodological Answer : While classical chemical synthesis routes (e.g., methylation of pyridine derivatives) are common, microbial biosynthesis offers an alternative. Monascus floridanus strain H26 has demonstrated the ability to produce this compound (0.27 mg/kg) in high-temperature Daqu fermentation, suggesting enzymatic methylation pathways . For lab-scale synthesis, researchers should optimize parameters like substrate concentration, pH, and microbial growth conditions to enhance yield.

Q. How can researchers determine the purity and structural integrity of synthesized this compound?

- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic (NMR, IR) techniques. For example, GC-MS can identify volatile impurities, while H NMR (in CDCl₃ or DMSO-d₆) should show distinct methyl group resonances (δ ~2.3–2.6 ppm) and aromatic proton signals (δ ~6.8–8.0 ppm). Quantitative purity analysis via elemental analysis or mass spectrometry is recommended to confirm stoichiometry.

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be systematically addressed?

- Methodological Answer : Conduct a meta-analysis focusing on variables such as:

- Sample purity : Impurities (e.g., isomers or methylated byproducts) may skew bioactivity results. Use high-resolution LC-MS to verify compound integrity.

- Experimental conditions : Compare solvent systems, concentration ranges, and biological models (e.g., in vitro vs. in vivo).

- Data normalization : Standardize activity metrics (e.g., IC₅₀, EC₅₀) against positive controls. Cross-validation with orthogonal assays (e.g., fluorescence-based vs. radiometric) reduces method-specific biases .

Q. What methodologies are effective for quantifying trace amounts of this compound in complex matrices like fermented foods?

- Methodological Answer : Use headspace solid-phase microextraction (HS-SPME) coupled with GC-MS for volatile compound analysis. Calibrate with internal standards (e.g., deuterated analogs) to account for matrix effects. For non-volatile derivatives, employ HPLC with UV/Vis detection (λ ~260 nm for pyridine rings) or tandem MS for enhanced sensitivity. Method validation should include recovery tests (spiked samples) and limit of detection (LOD) studies .

Q. What microbial pathways contribute to the biosynthesis of this compound in high-temperature fermentation?

- Methodological Answer : In Monascus floridanus, the compound likely arises via methyltransferase activity on pyridine precursors. To elucidate pathways:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.